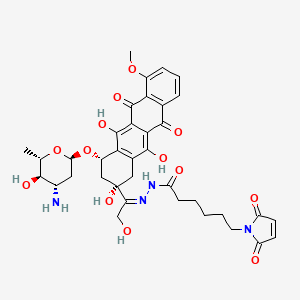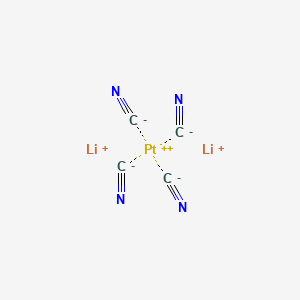
Lithiumtetracyanoplatinate(ii)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithiumtetracyanoplatinate(ii) is a chemical compound with the molecular formula C₄Li₂N₄PtThis compound is characterized by its greenish-yellow crystalline appearance and is slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Lithiumtetracyanoplatinate(ii) can be synthesized through a reaction involving lithium cyanide and platinum(ii) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2LiCN→Li2[Pt(CN)4]+2LiCl
Industrial Production Methods
Industrial production of lithiumtetracyanoplatinate(ii) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization techniques to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
Lithiumtetracyanoplatinate(ii) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions may produce a variety of platinum-ligand complexes .
科学的研究の応用
Lithiumtetracyanoplatinate(ii) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in the production of specialized materials and as a component in certain types of batteries
作用機序
The mechanism by which lithiumtetracyanoplatinate(ii) exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting or activating specific pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular processes through its interactions with metal-binding sites on biomolecules .
類似化合物との比較
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but uses potassium instead of lithium.
Sodiumtetracyanoplatinate(ii): Uses sodium as the cation instead of lithium.
Ammoniumtetracyanoplatinate(ii): Uses ammonium as the cation.
Uniqueness
Lithiumtetracyanoplatinate(ii) is unique due to the presence of lithium, which imparts specific properties such as solubility and reactivity. The lithium ion can influence the compound’s interactions with other molecules, making it distinct from its potassium, sodium, and ammonium counterparts .
特性
分子式 |
C4Li2N4Pt |
|---|---|
分子量 |
313.1 g/mol |
IUPAC名 |
dilithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2Li.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
InChIキー |
GDRDJQACNRKGJJ-UHFFFAOYSA-N |
正規SMILES |
[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



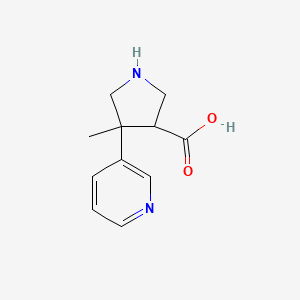
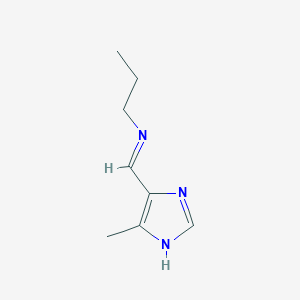
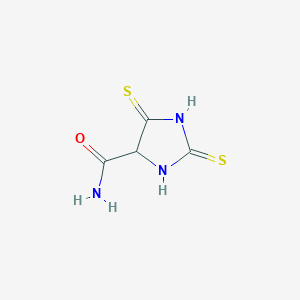

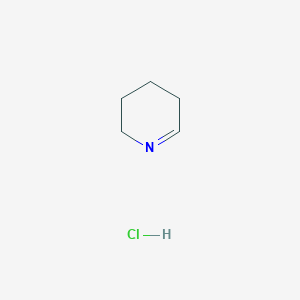
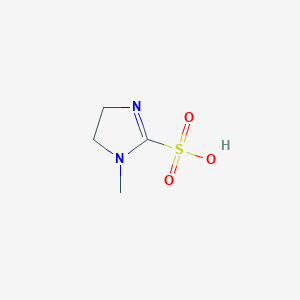

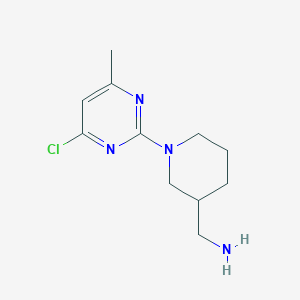

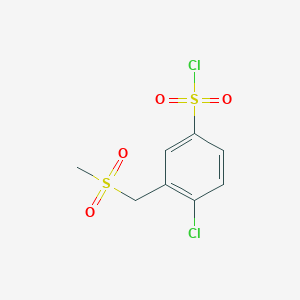
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

